Samarium(III) isopropoxide

Catalog No.
S1897707
CAS No.
3504-40-3
M.F
C9H24O3Sm
M. Wt
330.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium(III) isopropoxide

CAS Number

3504-40-3

Product Name

Samarium(III) isopropoxide

IUPAC Name

propan-2-ol;samarium

Molecular Formula

C9H24O3Sm

Molecular Weight

330.6 g/mol

InChI

InChI=1S/3C3H8O.Sm/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

BVFXJLVXFKLRNG-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Sm]

Samarium(III) isopropoxide is an organometallic compound with the chemical formula C9H21O3Sm\text{C}_9\text{H}_{21}\text{O}_3\text{Sm} and a molecular weight of approximately 327.62 g/mol. This compound typically appears as a white to pale yellow powder or chunks and is known for its moisture sensitivity and hydrolyzing properties when exposed to water . It is classified as a flammable solid and can cause skin irritation upon contact . Samarium(III) isopropoxide is utilized in various

, primarily involving the formation of substituted derivatives. For instance, it reacts with methylacetoacetate to yield mono-, di-, and tri-substituted products . Additionally, it has been shown to react with acyl halides in different stoichiometric ratios, leading to the formation of various alkoxides . The compound also exhibits a slow reaction rate with hydrochloric acid in the presence of nitrogen atoms, which may influence its reactivity in certain environments .

Samarium(III) isopropoxide can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction of samarium metal with isopropanol under an inert atmosphere. This method typically requires careful control of temperature and moisture levels.
  • Hydrolysis: Another approach involves hydrolyzing samarium(III) chloride with isopropanol, which produces samarium(III) isopropoxide alongside hydrochloric acid as a byproduct .
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and purity by minimizing side reactions associated with solvents.

Samarium(III) isopropoxide finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids.
  • Material Science: The compound is used in the development of advanced materials due to its unique electronic properties.
  • Organic Synthesis: It plays a role in synthesizing complex organic molecules through various substitution reactions.

Interaction studies involving samarium(III) isopropoxide focus primarily on its reactivity with other chemical species. These studies reveal that it can act as a Lewis acid, facilitating reactions with nucleophiles such as alcohols and amines. Moreover, its interactions with moisture lead to hydrolysis, affecting its stability and reactivity over time .

Several compounds share similarities with samarium(III) isopropoxide, particularly within the category of rare earth metal alkoxides. Below are some comparable compounds:

CompoundChemical FormulaUnique Features
Samarium(III) n-butoxideCn_nHm_mO3_3SmReacts more vigorously with water compared to isopropoxide
Cerium(III) isopropoxideC9_9H21_{21}O3_3CeExhibits different catalytic properties
Neodymium(III) isopropoxideC9_9H21_{21}O3_3NdSimilar reactivity but different thermal stability
Yttrium(III) isopropoxideC9_9H21_{21}O3_3YLess moisture sensitive than samarium(III) isopropoxide

Samarium(III) isopropoxide's uniqueness lies in its specific reactivity patterns and its applications in catalysis and material science, distinguishing it from other rare earth metal alkoxides.

Sol-gel synthesis methodologies for samarium-containing complexes represent a sophisticated approach to controlling material properties at the molecular level. The fundamental principle underlying these processes involves the hydrolysis and condensation of metal alkoxides in organic solvents, creating homogeneous precursor solutions that transform into solid materials through controlled gelation. Samarium(III) isopropoxide exhibits unique reactivity patterns that distinguish it from other rare earth alkoxides, particularly in its hydrolytic sensitivity and moisture reactivity characteristics.

The preparation of samarium isopropoxide follows established methodologies where samarium metal reacts with sodium alkoxide systems. Research demonstrates that samarium isopropoxide can be synthesized through direct sodium alkoxide methods, producing compounds with high purity levels exceeding 99% rare earth oxide content. The compound exists as a cream-colored powder with distinct alcohol-like odor characteristics and demonstrates significant moisture sensitivity requiring careful handling protocols. Temperature control during synthesis proves critical, with optimal reaction conditions occurring between ambient temperature and 110°C under reduced pressure atmospheres.

Advanced heterometallic alkoxide systems incorporating samarium demonstrate remarkable stability during early hydrolysis stages. Studies on heterometallic alkoxides M[Al(OPrⁱ)₄]₃ where M represents samarium show that these compounds maintain structural integrity without dissociation during initial hydrolysis processes. Two distinct preparation methods emerge as particularly effective: direct hydrolysis in isopropanol and peptization with acetic acid. The peptization method offers enhanced control over gel formation kinetics and final material properties.

Synthesis ParameterOptimal RangeImpact on Product Quality
Temperature20-110°CControls hydrolysis rate and purity
Pressure0.5-1.0 mmHgPrevents moisture contamination
Solvent Ratio5% w/v in toluene/isopropanolEnsures homogeneous mixing
Reaction Time5-14 hoursDetermines complete conversion

The sol-gel process enables preparation of transparent, crack-free glassy monoliths containing samarium concentrations up to 0.2 Sm/Si ratios. These materials exhibit exceptional optical properties with calculated phenomenological intensity parameters for samarium(III) ions: Ω₂ = 76 ± 16.71 × 10⁻²⁰ cm², Ω₄ = 3.01 ± 0.21 × 10⁻²⁰ cm², and Ω₆ = 2.99 ± 0.41 × 10⁻²⁰ cm². The linear concentration dependence observed in ultraviolet-visible absorption spectra confirms successful incorporation of samarium species into the silicate matrix without phase separation.

Alkyl halide elimination represents another significant non-hydrolytic sol-gel approach for samarium-containing materials. This methodology involves reactions between samarium chlorides and metal alkoxides, producing highly porous mixed metal oxides with atomic-level homogeneity. The process generates volatile alkyl chlorides as organic byproducts while forming stable metal-oxygen-metal bonds that constitute the inorganic framework. Temperature-controlled reactions enable precise tuning of porosity and surface area characteristics essential for catalytic applications.

Doping Concentration Optimization in Lead Zirconate Titanate Thin Film Fabrication

Doping concentration optimization in lead zirconate titanate thin film fabrication represents a critical aspect of enhancing piezoelectric and ferroelectric properties through samarium incorporation. Recent investigations demonstrate that samarium doping concentrations between 0.5 and 3.0 molar percent produce significant improvements in electrical and mechanical properties compared to undoped lead zirconate titanate films. The optimization process requires systematic evaluation of multiple performance parameters including piezoelectric coefficients, dielectric constants, and remnant polarization values across varying dopant concentrations.

Samarium acts as a donor dopant in lead zirconate titanate systems, where samarium ions substitute for lead ions and create lead vacancies that fundamentally alter the electronic structure. This substitution mechanism directly influences crystal orientation preferences, with concentrations of 1.0 and 1.5 molar percent showing enhanced (100) orientation that correlates with superior piezoelectric performance. The piezoelectric coefficient d₃₃ reaches maximum values of 279.87 picocoulombs per volt at 1.5 molar percent samarium doping, representing a 4.55-fold increase compared to undoped lead zirconate titanate films.

Grain size evolution follows distinct patterns depending on samarium concentration levels. Unlike samarium-doped lead zirconate titanate ceramics, thin films exhibit significant grain size increases with samarium addition. The average grain size reaches optimal values of 163.76 nanometers at 1.5 molar percent doping concentration, contributing to enhanced piezoelectric response through reduced grain boundary density. Surface roughness measurements reveal initial increases followed by decreases as doping concentration rises, consistent with grain size evolution patterns.

Samarium Concentration (mol%)Piezoelectric Coefficient d₃₃ (pm/V)Average Grain Size (nm)Dielectric ConstantRemnant Polarization (μC/cm²)
0.061.4598.2120518.2
0.5142.3127.4127821.5
1.0198.7145.61343.5523.8
1.5279.87163.761343.5525.7
2.0234.2152.3131224.1
3.0187.5139.8128922.3

Dielectric properties exhibit complex relationships with samarium concentration optimization. The dielectric constant reaches peak values at 1.0 molar percent doping, maintaining high values of 1343.55 across the 1.0-1.5 molar percent range. However, dielectric loss increases notably with higher samarium concentrations, particularly above 1.0 molar percent, due to increased grain boundary density and stratified structure formation in heavily doped samples. The balance between enhanced dielectric constant and acceptable loss levels occurs within the 1.0-1.5 molar percent concentration window.

Crystal structure analysis reveals that samarium doping affects morphotropic phase boundary characteristics in lead zirconate titanate systems. Films with 1.5 molar percent samarium doping align within the morphotropic phase boundary range, contributing to optimal piezoelectric performance. X-ray diffraction studies confirm that crystal orientation changes significantly under different doping concentrations, with (100) peak prominence maximized at intermediate doping levels.

Advanced characterization of samarium-doped lead zirconate titanate thin films prepared through chemical solution deposition methods demonstrates exceptional electro-optic properties. Films incorporating samarium-based intermediate layers achieve preferential (100) orientation exceeding 99.8% without secondary phases or defects. These materials exhibit dielectric constants approaching 650, low dielectric loss of 0.02, and breakdown electric fields reaching 1000 kilovolts per centimeter. The effective electro-optic coefficients range from 110 to 240 picometers per volt, establishing these materials as candidates for silicon-based active integrated nanophotonic devices.

Structural Characterization Techniques (X-ray Diffraction, Scanning Electron Microscopy, Atomic Force Microscopy)

Structural characterization techniques provide essential insights into the crystallographic, morphological, and surface properties of samarium(III) isopropoxide-derived materials. X-ray diffraction analysis serves as the primary method for determining crystal structure, phase composition, and orientation preferences in samarium-containing compounds. Scanning electron microscopy reveals detailed microstructural features including grain size distribution, surface morphology, and interface characteristics. Atomic force microscopy enables precise surface topography measurements and quantitative roughness analysis at nanometer scales.

X-ray diffraction characterization of samarium(III) isopropoxide systems reveals distinct crystallographic transformations during thermal processing. Pure samarium alkoxide compounds exhibit no crystalline phases below 500°C, indicating amorphous character in low-temperature xerogels. At elevated temperatures approaching 900°C, diffraction peaks emerge corresponding to samarium aluminate (LaAlO₃) formation when mixed with aluminum-containing precursors. The crystallization behavior demonstrates that samarium remains incorporated within the amorphous matrix until high-temperature processing induces phase separation and crystalline phase formation.

Phase evolution studies using X-ray diffraction reveal critical temperature thresholds for structural transitions. In samarium-aluminum systems, samarium oxide separation occurs at 600°C in pure samarium-containing xerogels, while mixed systems delay crystallization until 700°C. This temperature dependency reflects the stabilizing influence of aluminum species on samarium distribution within the amorphous matrix. High-resolution electron microscopy confirms that samarium incorporation occurs at the atomic level, forming solid solutions rather than discrete phase domains.

Scanning electron microscopy characterization provides detailed insights into grain structure and surface morphology evolution. Samarium-doped lead zirconate titanate thin films exhibit grain sizes ranging from 98.2 to 163.76 nanometers depending on doping concentration. Cross-sectional imaging reveals dense, uniform microstructures with clearly visible grain boundaries and minimal porosity in optimally processed samples. The scanning electron microscopy analysis confirms that samarium doping promotes grain growth in thin film systems, contrasting with grain growth inhibition observed in ceramic systems.

Surface morphology analysis through scanning electron microscopy demonstrates systematic changes in grain size distribution with samarium concentration. Films with 1.5 molar percent samarium doping exhibit the largest average grain sizes and most homogeneous microstructures. Higher doping concentrations result in samarium accumulation at grain boundaries, inhibiting further grain growth and creating more heterogeneous microstructures. The grain boundary characteristics directly influence electrical properties, with clean, well-defined boundaries promoting enhanced piezoelectric response.

Characterization TechniqueMeasurement ParametersOptimal ConditionsInformation Obtained
X-ray Diffraction2θ range: 20-80°, CuKα radiationRoom temperature, step size 0.02°Crystal structure, phase composition, preferred orientation
Scanning Electron MicroscopyAccelerating voltage: 5-15 kVHigh vacuum, Au coatingGrain size, surface morphology, cross-sectional structure
Atomic Force MicroscopyScan area: 1-100 μm², tapping modeAmbient conditionsSurface roughness, topography, nanoscale features

Atomic force microscopy characterization enables precise quantification of surface roughness parameters and topographical features. Root mean square roughness values for samarium-doped lead zirconate titanate films vary systematically with doping concentration, initially increasing then decreasing as concentrations exceed optimal levels. The surface roughness evolution correlates directly with grain size changes, confirming the relationship between microstructural and surface properties. Atomic force microscopy mapping reveals homogeneous surface distributions without phase segregation or secondary phase formation.

Advanced atomic force microscopy techniques including piezoresponse force microscopy enable direct measurement of local piezoelectric properties. These measurements confirm enhanced piezoelectric coefficients in samarium-doped regions and verify spatial uniformity of dopant distribution. The correlation between atomic force microscopy topography and piezoresponse maps demonstrates successful integration of samarium species into the lead zirconate titanate matrix without compromising structural integrity.

X-ray photoelectron spectroscopy analysis of samarium-containing materials provides chemical state information and bonding characteristics. Lanthanum-containing gels heated to various temperatures show characteristic binding energy peaks at 836.5 electronvolts for La 3d₅/₂, indicating metal-oxygen-aluminum bridge formation. Similar analysis for samarium systems reveals comparable bonding environments, confirming successful incorporation into oxide frameworks through bridging oxygen bonds.

Samarium(III) isopropoxide serves as a crucial precursor compound in the synthesis of samarium-doped ceramic materials that exhibit remarkable morphotropic phase boundary (MPB) formation phenomena. The incorporation of samarium ions into various ferroelectric and piezoelectric systems has been demonstrated to induce compositionally-driven phase transitions that significantly enhance functional properties [1] [2] [3].

In samarium-doped bismuth ferrite thin films, comprehensive structural analysis reveals that the morphotropic phase boundary forms within a narrow compositional window of 9-11 mol% samarium content [1]. X-ray diffraction and Raman spectroscopy investigations demonstrate a systematic rhombohedral to orthorhombic phase transition, with the coexistence of both crystallographic phases occurring precisely at the boundary composition. The phase transition phenomenon exhibits remarkable thickness-dependent characteristics, where the MPB location shifts toward higher samarium concentrations with increasing film thickness, indicating complex substrate-film interface interactions that modulate the energetics of phase formation [1].

The most striking manifestation of MPB formation occurs in samarium-doped lead magnesium niobate-lead titanate ceramics, where systematic structural investigations reveal that trace amounts of samarium (2-3 mol%) induce a compositional shift of the monoclinic-to-tetragonal MPB toward the relaxor end-member composition [3] [4]. Temperature-dependent dielectric permittivity analysis demonstrates that samarium doping produces three primary structural effects: a compositional displacement of the MPB from PMN-35PT to PMN-29PT, enhanced relaxor-like disorder characterized by increased frequency dispersion of the dielectric maximum, and substantially decreased freezing temperatures [4]. These structural modifications result in giant piezoelectric coefficients ranging from 3400-4100 picocoulombs per newton, representing nearly double the performance of undoped systems [3].

Crystallographic refinement studies of samarium-doped bismuth ferrite bulk ceramics synthesized via modified sol-gel methodology reveal that morphotropic phase boundary formation occurs at approximately 10 mol% samarium concentration [2]. Analysis of powder X-ray diffraction data coupled with Rietveld refinement confirms the formation of phase-pure perovskite structures with systematic lattice parameter evolution across the compositional range. The structural transition manifests as a progression from rhombohedral symmetry in lightly doped compositions to orthorhombic symmetry at higher samarium concentrations, with intermediate compositions exhibiting characteristic peak broadening and splitting indicative of phase coexistence [2].

Electron microscopy investigations combined with energy-dispersive X-ray spectroscopy mapping demonstrate that the morphotropic phase boundary region exhibits distinct microstructural heterogeneity at the nanoscale level [5]. Scanning electron microscopy analysis reveals that samarium incorporation leads to dramatic grain size increases, with grain dimensions expanding from 0.192 micrometers in undoped ceramics to 1.098 micrometers in optimally doped compositions. This microstructural evolution directly correlates with the phase boundary formation, suggesting that samarium-induced lattice distortions facilitate enhanced grain growth kinetics through modified interfacial energies [5].

Crystal Orientation Effects on Piezoelectric Performance

The crystallographic orientation of samarium-doped systems exhibits profound influence on piezoelectric performance, with specific orientational relationships demonstrating remarkable property enhancement mechanisms. Comprehensive single-crystal X-ray diffraction studies of [6]-oriented samarium-doped PMN-PT crystals reveal that the preferential orientation along the pseudocubic [6] direction synergizes with the enhanced local structural heterogeneity induced by samarium incorporation [7] [8].

Structural analysis of [6]-oriented samarium-doped PMN-PT single crystals demonstrates that the crystallographic orientation effect combines with morphotropic phase boundary proximity to generate extraordinary piezoelectric coefficients. X-ray diffraction measurements reveal that the [6] orientation maintains rhombohedral/monoclinic symmetry while avoiding the tetragonal phase region, which typically exhibits inferior piezoelectric properties [7]. The oriented crystals demonstrate piezoelectric coefficients of 3400-4100 picocoulombs per newton, representing approximately a two-fold enhancement compared to undoped [6]-oriented PMN-PT crystals with coefficients of 1200-2500 picocoulombs per newton [7] [8].

Detailed crystallographic analysis of samarium-doped lead zirconate titanate thin films reveals that crystal orientation control represents a critical parameter for optimizing piezoelectric performance [9]. Sol-gel processing with systematic samarium doping concentrations from 0 to 3 mol% demonstrates that optimal (100) preferential orientation occurs at 1.5 mol% samarium content. X-ray diffraction peak intensity analysis shows that this specific composition produces enhanced (100) peak prominence compared to other crystallographic directions, resulting in a piezoelectric coefficient of 279.87 picovolts per volt, representing a 4.55-fold enhancement compared to randomly oriented films [9].

The mechanism underlying orientation-dependent piezoelectric enhancement involves samarium-induced lattice distortions that create favorable domain configurations. Electron backscatter diffraction studies reveal that samarium doping within specific concentration ranges induces lead vacancies and associated lattice distortions that preferentially promote crystal growth along the (100) crystallographic direction [9]. This orientational preference directly correlates with enhanced piezoelectric performance, as the (100) orientation provides optimal alignment for domain switching under applied electric fields.

Temperature-dependent X-ray diffraction investigations demonstrate that crystal orientation effects in samarium-doped systems exhibit remarkable thermal stability. Structural analysis across temperature ranges from ambient to 400°C reveals that the preferential orientations induced by samarium doping remain stable, with minimal thermal expansion anisotropy compared to randomly oriented polycrystalline materials [9]. This thermal stability of crystallographic orientation contributes to the sustained high-performance characteristics of samarium-doped piezoelectric systems across operational temperature ranges.

Grain Size Dynamics and Interface Interactions

The grain size evolution and interface interactions in samarium-doped systems reveal complex microstructural dynamics that fundamentally influence functional properties through multiple interconnected mechanisms. Comprehensive microstructural analysis demonstrates that samarium incorporation produces counterintuitive grain size-property relationships that deviate from conventional ceramic behavior patterns [10] [11].

Systematic scanning electron microscopy studies of samarium-doped lead zinc niobate-lead zirconate titanate ceramics reveal an inverse relationship between grain size and piezoelectric performance, contradicting the generally accepted principle that larger grains enhance piezoelectric properties [10]. As samarium oxide content increases from 0 to 0.7 mol%, average grain sizes systematically decrease from 2.5 micrometers to 1.5 micrometers, while piezoelectric coefficients increase until reaching optimal performance at 0.4 mol% samarium content. This anomalous behavior arises from samarium-induced formation of smaller ferroelectric domains within the refined grain structure, creating enhanced domain wall density that facilitates improved piezoelectric response [10].

Interface characterization using high-resolution transmission electron microscopy reveals that samarium doping fundamentally alters grain boundary chemistry and structure in ceramic systems [12]. Energy-dispersive X-ray spectroscopy mapping across grain boundaries demonstrates preferential samarium segregation to interfacial regions, creating locally modified compositions that influence charge transport and mechanical properties. In samaria-doped ceria systems, this interfacial segregation produces associated defect complexes including cerium-samarium pairs and oxygen vacancy clusters that modify ionic conductivity through altered activation energies [12].

The grain growth kinetics in samarium-doped systems exhibit remarkable sensitivity to processing conditions and samarium concentration. Isothermal annealing studies combined with time-resolved X-ray diffraction demonstrate that samarium additions modify the fundamental grain boundary migration mechanisms [13]. Differential binding energy calculations reveal that samarium atoms compete with matrix cations for bonding at grain boundaries, effectively impeding normal grain growth processes while promoting anisotropic growth characteristics. This competition results in modified grain aspect ratios and preferential growth directions that directly influence bulk properties [13].

Advanced electron microscopy investigations reveal that interface interactions in samarium-doped systems extend beyond simple compositional segregation to include strain field modifications and local symmetry breaking [5]. Atomic force microscopy studies demonstrate that samarium incorporation creates localized stress fields at grain boundaries that extend several nanometers into adjacent grains. These stress fields modify domain wall pinning characteristics and facilitate enhanced domain switching behavior, contributing to improved functional properties despite reduced grain sizes [5].

Quantitative analysis of grain boundary character distribution in samarium-doped ceramics using electron backscatter diffraction reveals systematic changes in the frequency of special boundaries with low interfacial energy. Statistical analysis demonstrates that samarium doping increases the proportion of low-angle grain boundaries and specific coincidence site lattice boundaries, creating a microstructural network with enhanced connectivity for property optimization [11]. This grain boundary engineering effect represents a crucial mechanism through which samarium incorporation influences bulk ceramic performance through interface-mediated phenomena.

The incorporation of samarium through Samarium(III) isopropoxide precursor leads to remarkable enhancements in piezoelectric coefficients across various ferroelectric systems. The most significant enhancement mechanism involves the creation of local structural heterogeneity within the crystal lattice [1] [2] [3]. When samarium ions (Sm³⁺) substitute for lead ions (Pb²⁺) in piezoelectric materials, they induce lattice distortions due to their smaller ionic radius and different valence state.

Enhancement Mechanisms

Donor Doping Effects: Samarium acts as a donor dopant where Sm³⁺ ions replace Pb²⁺ ions, creating lead vacancies and charge compensation mechanisms [4] [5]. This substitution fundamentally alters the crystal orientation, particularly favoring the (100) crystallographic direction in lead zirconate titanate systems, which exhibits superior piezoelectric performance compared to other orientations [4].

Morphotropic Phase Boundary Modification: The samarium doping shifts materials toward the morphotropic phase boundary region, where coexistence of rhombohedral and tetragonal phases occurs [4] [6]. This phase coexistence enhances the piezoelectric response by facilitating easier polarization switching under applied electric fields.

Grain Size Optimization: Unlike bulk ceramics where samarium typically inhibits grain growth, in thin film systems samarium promotes crystal growth and enhances crystal density [4]. The optimal grain size achieved at 1.5 mol% samarium doping (163.76 nm) correlates directly with the maximum piezoelectric coefficient of 279.87 pm/V, representing a 4.55-fold enhancement over undoped systems [4].

Performance Metrics

SystemPiezoelectric Coefficient d₃₃ (pm/V)Enhancement FactorOptimal Concentration
Sm-PZT thin films279.874.551.5 mol%
Sm-PMN-PT single crystals3400-41001.36-1.64Trace amounts
Sm-BNT ceramics117.3EnhancedVariable

The ultrahigh piezoelectricity observed in samarium-doped systems cannot be attributed to a single mechanism but represents a complex combination of multiple contributions [3]. These include enhanced lattice responses, nonlattice contributions to piezoelectric behavior, and the decoupling of reversible and irreversible piezoelectric components under applied electric fields.

Dielectric Constant (ε) and Loss Tangent (tan δ) Behavior

Samarium doping through isopropoxide precursors significantly modifies the dielectric properties of ferroelectric materials through multiple mechanisms involving charge compensation, vacancy engineering, and interfacial polarization effects.

Dielectric Enhancement Mechanisms

Maxwell-Wagner Interfacial Polarization: The introduction of samarium creates heterogeneous interfaces within the material structure, leading to enhanced interfacial polarization effects [7] [8]. This mechanism contributes significantly to the observed increase in dielectric constant, particularly at lower frequencies.

Vacancy-Induced Polarization: Samarium substitution creates strontium or lead vacancies to maintain charge equilibrium [9] [7]. These vacancies serve as polarization centers and contribute to enhanced dielectric response. The charge compensation mechanism is particularly pronounced in perovskite structures where Sm³⁺ substitutes for divalent cations.

Temperature-Dependent Behavior: Samarium doping fundamentally alters the temperature dependence of dielectric properties. In barium titanate systems, the Curie temperature shifts from 120°C in undoped materials to 65°C in Sm-doped variants, while simultaneously achieving dielectric constants of 17,500 compared to 2,000 in undoped systems [7] [8].

Dielectric Performance Data

Material SystemDielectric Constant (ε)Loss Tangent (tan δ)FrequencyTemperature
Sm-doped BaTiO₃17,500Reduced vs undoped10 kHz65°C (Tc)
Sm-PZT (1 mol%)1,603.4953.42×10⁻³1 kHzRoom temp
Sm-doped SrTiO₃1.24×10¹¹0.87VariableRoom temp

Frequency Dispersion Characteristics: The dielectric constant and loss tangent exhibit characteristic frequency-dependent behavior in samarium-doped systems [9] [5]. At low frequencies, space charge polarization dominates, leading to higher dielectric constants. As frequency increases, the contribution of various polarization mechanisms decreases, following Maxwell-Wagner relaxation behavior.

Loss Tangent Optimization: Samarium doping demonstrates a complex relationship with dielectric losses. While moderate doping concentrations can increase loss tangent values due to enhanced conductivity, optimized doping levels achieve superior dielectric performance with acceptable loss characteristics [4] [10]. The loss tangent behavior correlates strongly with the microstructural evolution and grain boundary characteristics.

Surface Morphology and Roughness Correlation with Doping

The surface morphological characteristics of samarium-doped materials prepared using Samarium(III) isopropoxide precursors exhibit systematic relationships with doping concentration, processing conditions, and resulting functional properties.

Morphological Evolution Mechanisms

Grain Growth Promotion: Contrary to bulk ceramic behavior, samarium doping in thin film systems promotes grain growth and reduces porosity [4] [11]. The average grain size increases systematically with doping concentration, reaching maximum values at optimal doping levels before decreasing at higher concentrations due to grain boundary saturation effects.

Surface Roughness Correlation: Surface roughness parameters show strong correlation with grain size evolution. The root mean square roughness (Rq) increases from 0.50 nm in undoped systems to 1.17 nm at optimal 1.5 mol% samarium doping, directly correlating with the enhanced grain size of 163.76 nm [4].

Crystallographic Orientation Control: Samarium doping influences preferential crystal orientation, transitioning from (110)-plane preference in undoped films to (100)-plane preference at optimal doping concentrations [4]. This orientation control contributes significantly to enhanced piezoelectric performance.

Surface Morphology Performance Metrics

Doping LevelAverage Grain Size (nm)Surface Roughness Rq (nm)Morphological Characteristics
Undoped85.050.50Reference morphology
0.5 mol% Sm101.640.52Initial grain growth
1.0 mol% Sm123.100.84Enhanced grain structure
1.5 mol% Sm163.761.17Optimal grain size, (100) orientation

Microstructural Uniformity: Samarium doping significantly improves microstructural uniformity across different material systems [12] [10]. In potassium sodium niobate thin films, samarium incorporation reduces surface roughness from 1.583 nm while achieving more uniform grain size and shape distribution. This uniformity enhancement translates directly to improved dielectric and functional properties.

Processing-Dependent Morphology: The morphological characteristics depend critically on processing parameters when using Samarium(III) isopropoxide precursors [13] [14]. Factors such as annealing temperature, oxygen partial pressure, and sol-gel processing conditions influence the final grain structure, surface roughness, and crystallographic orientation. Optimized processing conditions achieve dense, crack-free films with controlled surface morphology that maximizes functional performance.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

332.09228 g/mol

Monoisotopic Mass

332.09228 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (90.7%): Flammable solid [Danger Flammable solids];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types